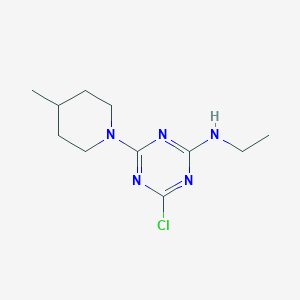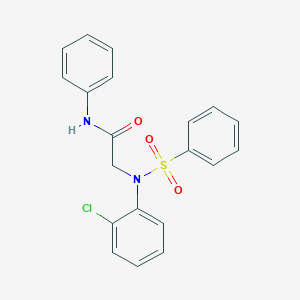
5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester is a chemical compound with a complex structure. It is a member of the thiazaacenes family and has been widely studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester is not fully understood. However, it is believed to act by binding to specific targets in the body, such as proteins or enzymes, and altering their activity. This can lead to changes in cellular processes and ultimately affect physiological functions.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester are complex and depend on the specific application. It has been found to have antioxidant and anti-inflammatory properties, and has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester in lab experiments include its high selectivity and sensitivity, as well as its ability to penetrate cellular membranes. However, its complex structure and synthesis method can make it difficult to obtain in large quantities, and its high cost may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of 5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. It may also be useful as a tool for studying protein-protein interactions and cellular processes. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
In conclusion, 5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester is a complex chemical compound with a wide range of potential applications in scientific research. Its unique structure and properties make it a valuable tool for studying cellular processes and developing new therapeutic agents. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Synthesemethoden
The synthesis of 5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester is a complex process that involves several steps. The first step is the synthesis of the precursor compound, 5-(2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester. This precursor compound is then treated with a suitable reagent to form the final product.
Wissenschaftliche Forschungsanwendungen
The compound 5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been used as a probe to study protein-protein interactions, as a fluorescent marker to study cellular processes, and as a potential drug candidate for the treatment of various diseases.
Eigenschaften
Produktname |
5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester |
|---|---|
Molekularformel |
C15H16N4O4S2 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
ethyl 7-(2-ethoxy-2-oxoethyl)-10-methylsulfanyl-2-thia-5,7,9,11-tetrazatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaene-3-carboxylate |
InChI |
InChI=1S/C15H16N4O4S2/c1-4-22-8(20)6-19-7-16-10-9-12(19)17-15(24-3)18-13(9)25-11(10)14(21)23-5-2/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
DYJOBQYZOBPXLF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C=NC2=C(SC3=NC(=NC1=C23)SC)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)CN1C=NC2=C(SC3=NC(=NC1=C23)SC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)

![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)

![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)